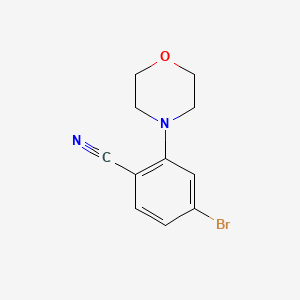
1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Bromo-4-methylpyridin-2-yl)ethanone” is a chemical compound that has been mentioned in various sources . It’s a pyridine-based compound containing a bromine atom and a methyl group.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, the synthesis of “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” might involve the reaction of 5-bromo-4-methyl-2-pyridinamine with ethylene oxide in the presence of potassium hydroxide.
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” is InChI=1S/C8H10BrNO/c1-6-4-8(10-2-3-12)11-5-7(6)9/h4-5,12H,2-3H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine” are not available, similar compounds are often used in various chemical reactions due to their unique properties and structural versatility.
Physical And Chemical Properties Analysis
The physical properties of “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” include a molecular weight of 214.06 g/mol . It’s a solid at room temperature .
Aplicaciones Científicas De Investigación
Precursor for Organic Synthesis
Field
Summary
Compounds such as “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” and “1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one” are structurally similar to “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine” and have been used as precursors in organic synthesis .
Methods
These compounds can be used in various organic reactions, including cross-coupling reactions, to synthesize a variety of other organic compounds .
Results
The synthesized compounds can have a variety of applications, including use in pharmaceuticals, agrochemicals, and materials science .
Use in Material Science
Field
Summary
Compounds such as “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” and “1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one” are structurally similar to “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine” and have been used in material science .
Methods
These compounds can be used in the synthesis of various materials, including polymers and ceramics .
Results
The synthesized materials can have a variety of applications, including use in electronics, optics, and coatings .
Safety And Hazards
Safety information for “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” indicates that it has a GHS07 signal word, which means ‘Warning’. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and that inhalation should be avoided .
Propiedades
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-9-7-11(13-8-10(9)12)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZEBJJPANQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680174 |
Source


|
| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine | |
CAS RN |
1219967-32-4 |
Source


|
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














